molecular formula C14H25ClN2O4 B2890090 Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride CAS No. 2460739-77-7

Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride

Cat. No. B2890090
CAS RN: 2460739-77-7
M. Wt: 320.81
InChI Key: SJICNIKWGFPALG-KESDUTQTSA-N
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Description

The compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . The specific compound you mentioned also contains additional functional groups such as a carboxylate and a carbonylamino group.

Scientific Research Applications

Synthesis and Structural Analysis

  • One study discusses the synthesis of potential metabolites of brain imaging agents closely related to this compound, highlighting the steps involved in creating hydroxy metabolites for imaging applications (Andersen et al., 1997).
  • Another research focuses on the reduction processes of similar bicyclic compounds, providing insights into the stereochemistry and reactivity of such structures (Kitchin & Stoodley, 1973).
  • A study on the dirhodium(II)-catalyzed C-H insertion reaction of dioxygenated diazo compounds describes the synthesis of optically active, highly functionalized cyclopentanes, which could have implications for the synthesis of related bicyclic compounds (Yakura et al., 1999).

Potential Applications

  • The work on conformationally constrained dipeptide isosteres based on 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids might suggest potential applications in peptidomimetic synthesis and drug design (Guarna et al., 1999).
  • Another study explores the synthesis of new homoconduritols and homoaminoconduritols from related bicyclic compounds, indicating potential applications in synthetic organic chemistry and drug synthesis (Kaya et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Tropane alkaloids, for example, are known to have a wide array of biological activities .

Future Directions

Future research could focus on further exploring the biological activity of this compound and others with similar structures. Additionally, new synthetic methods could be developed to prepare this and related compounds in a more efficient or stereoselective manner .

properties

IUPAC Name

methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-14(2,3)20-13(18)16-11-9-5-8(6-15-7-9)10(11)12(17)19-4;/h8-11,15H,5-7H2,1-4H3,(H,16,18);1H/t8-,9+,10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJICNIKWGFPALG-KESDUTQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)OC)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2C[C@H]([C@@H]1C(=O)OC)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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